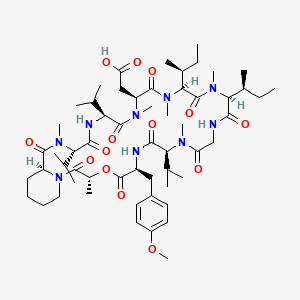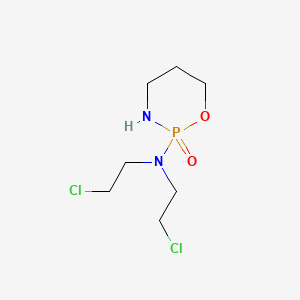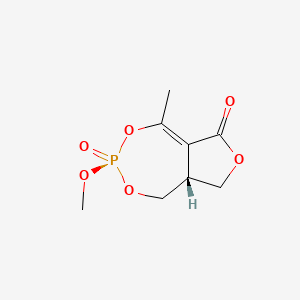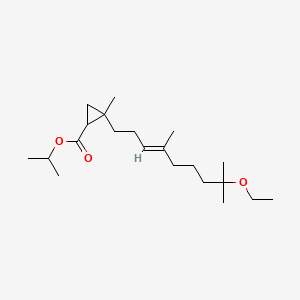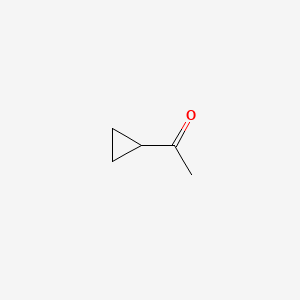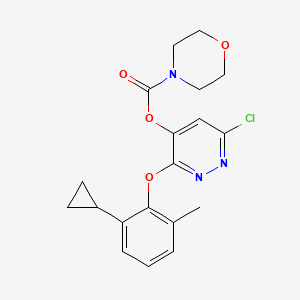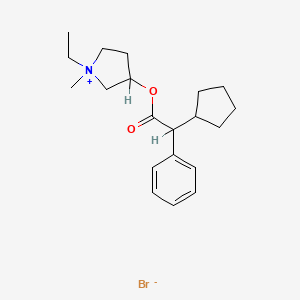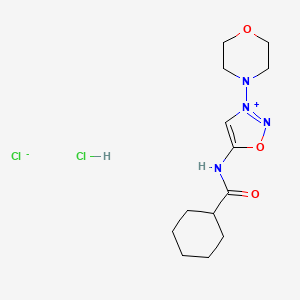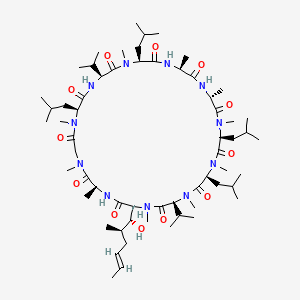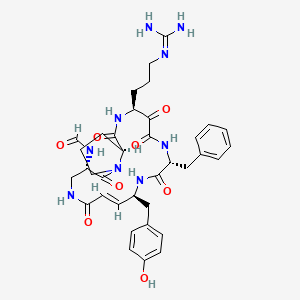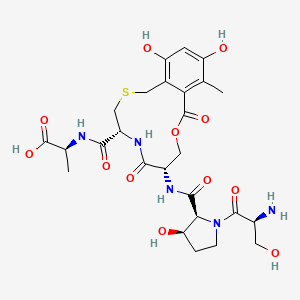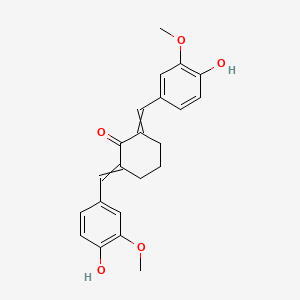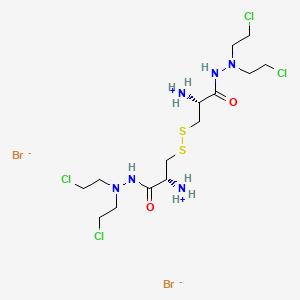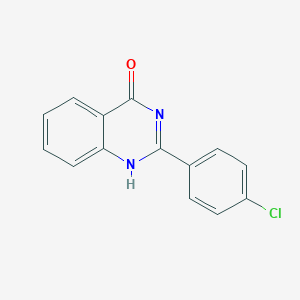
2-(4-Chlorophenyl)quinazolin-4-ol
Vue d'ensemble
Description
2-(4-Chlorophenyl)quinazolin-4-ol is a derivative of quinazoline . Quinazoline derivatives have drawn significant attention due to their biological activities . They are N-containing heterocyclic compounds and have been found to exhibit a wide range of therapeutic activities .
Synthesis Analysis
Quinazoline derivatives can be synthesized using various methods. Some of the main classifications of these methods include Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . In addition, Oxidative cyclization, Reagent refluxing, and One-pot synthesis are also used .Molecular Structure Analysis
The molecular formula of 2-(4-Chlorophenyl)quinazolin-4-ol is C14H9ClN2O . It is a derivative of quinazoline, which is a heterocyclic compound containing a benzene ring fused with a pyridine moiety .Chemical Reactions Analysis
The synthesis of quinazoline derivatives involves various types of chemical reactions. For instance, the Aza-Diels-Alder reaction, which involves the coupling of imine and electron-rich alkene, is a powerful tool for the synthesis of quinazoline derivatives .Physical And Chemical Properties Analysis
The average mass of 2-(4-Chlorophenyl)quinazolin-4-ol is 256.687 Da and its monoisotopic mass is 256.040344 Da .Applications De Recherche Scientifique
Antimicrobial Activity
- Application Summary: Quinazolinone and quinazoline derivatives have been studied for their antimicrobial properties . Specifically, 3-benzyl-2-(4-chlorophenyl) quinazolin-4(3H)-one, a derivative of 2-(4-Chlorophenyl)quinazolin-4-ol, has shown potent in vitro anti-microbial activity against Staphylococcus aureus .
- Methods of Application: The antimicrobial activity is typically tested using in vitro assays against various bacterial strains .
- Results: The 3-benzyl-2-(4-chlorophenyl) quinazolin-4(3H)-one derivative was found to exhibit potent antimicrobial activity against Staphylococcus aureus .
Anticancer Activity
- Application Summary: Quinazoline derivatives have been found to exhibit anticancer activity . They are considered noteworthy chemicals for the synthesis of diverse molecules with physiological significance and pharmacological utilization .
- Methods of Application: The anticancer activity of these compounds is typically evaluated using in vitro and in vivo cancer models .
- Results: While specific results for 2-(4-Chlorophenyl)quinazolin-4-ol were not found, quinazoline derivatives in general have shown promise in cancer treatment .
Orientations Futures
Quinazoline derivatives have potential applications in the fields of biology, pesticides, and medicine . The development of hybrid analogues with improved potency by combining two or more pharmacophores of bioactive scaffolds is a promising area of research . This approach can lead to lead compounds with multi-faceted biological activity wherein specific as well as multiple targets are involved .
Propriétés
IUPAC Name |
2-(4-chlorophenyl)-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O/c15-10-7-5-9(6-8-10)13-16-12-4-2-1-3-11(12)14(18)17-13/h1-8H,(H,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKHUKZJZNGHOJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80341963 | |
| Record name | 2-(4-Chlorophenyl)quinazolin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80341963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)quinazolin-4-ol | |
CAS RN |
7455-77-8 | |
| Record name | 2-(4-Chlorophenyl)quinazolin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80341963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



